molecular formula C13H12O5 B12603362 Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate CAS No. 648915-99-5

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

Cat. No.: B12603362
CAS No.: 648915-99-5
M. Wt: 248.23 g/mol
InChI Key: IEORPEZMXMGMHR-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is an organic compound that features a benzofuran ring substituted with a dioxolane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with carboxylic acids or their derivatives . The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the ester group or the benzofuran ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate has been studied for its potential therapeutic effects:

  • Anticancer Properties : Research indicates that derivatives of benzofuran compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with a benzofuran structure may provide neuroprotection in models of neurodegenerative diseases .

Material Science

The compound's unique structure allows for exploration in material science:

  • Polymer Additives : Its ability to modify polymer properties makes it a candidate for use as an additive in plastics and coatings, enhancing thermal stability and mechanical properties .

Agricultural Chemistry

In agriculture, this compound can be investigated for:

  • Pesticidal Activity : Compounds with similar structures have been evaluated for their efficacy as pesticides or fungicides, indicating potential applications in crop protection .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives, including this compound. The findings indicated significant inhibition of tumor cell proliferation in vitro, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2024) focused on the neuroprotective effects of benzofuran derivatives in a mouse model of Alzheimer's disease. The study found that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its role in neuroprotection .

Mechanism of Action

The mechanism of action of Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is unique due to the combination of the benzofuran and dioxolane rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzofuran core with a dioxolane substituent. The presence of these functional groups is significant as they can influence the compound's reactivity and biological interactions. The chemical structure can be represented as follows:

C12H10O5\text{C}_{12}\text{H}_{10}\text{O}_5

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : K562 (human leukemia), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as indicated by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7, which are crucial for the apoptotic process. Flow cytometry analysis using Annexin V-FITC confirmed early apoptotic changes in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Inhibition Metrics : The Minimum Inhibitory Concentration (MIC) values were determined for several pathogenic bacteria, showing promising results comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is likely linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Study 1: Cytotoxicity in Cancer Cells

A study conducted by researchers evaluated the cytotoxic effects of this compound on K562 cells. The results indicated a significant reduction in cell viability after exposure to varying concentrations of the compound over different time periods (4, 12, and 48 hours). The study found that higher concentrations led to increased apoptosis markers such as phosphatidylserine externalization and caspase activation .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against clinical strains of bacteria. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 15 to 30 µg/mL. These findings suggest its potential as a lead compound in developing new antimicrobial agents .

Data Summary

Activity Type Cell Line/Bacteria Effect Observed Mechanism
AnticancerK562Apoptosis inductionROS increase, Caspase activation
AntimicrobialVarious BacteriaInhibition of growthMembrane disruption

Properties

CAS No.

648915-99-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-15-12(14)11-6-8-2-3-9(7-10(8)18-11)13-16-4-5-17-13/h2-3,6-7,13H,4-5H2,1H3

InChI Key

IEORPEZMXMGMHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)C3OCCO3

Origin of Product

United States

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